N,N-dibenzyl-2,5-dibromobenzenesulfonamide
Description
N,N-Dibenzyl-2,5-dibromobenzenesulfonamide is a sulfonamide derivative characterized by two benzyl groups attached to the sulfonamide nitrogen and bromine atoms at the 2- and 5-positions of the benzene ring. This substitution pattern confers unique electronic and steric properties, distinguishing it from analogs. Bromine’s electronegativity enhances the compound’s polarity, while the bulky dibenzyl groups contribute to steric hindrance, influencing solubility, reactivity, and crystallinity. Though direct data on its melting point or synthesis are absent in the provided evidence, inferences can be drawn from structurally related compounds .
Properties
IUPAC Name |
N,N-dibenzyl-2,5-dibromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Br2NO2S/c21-18-11-12-19(22)20(13-18)26(24,25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFABCOMCRHTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,5-dibromobenzenesulfonamide typically involves the bromination of N,N-dibenzylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-dibenzyl-2,5-dibromobenzenesulfonamide can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, potentially forming sulfonic acids or sulfonyl chlorides. Reduction reactions may target the sulfonamide group, leading to the formation of amines.
Coupling Reactions: The benzyl groups can participate in coupling reactions, forming more complex organic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Amines or partially reduced sulfonamides.
Scientific Research Applications
Chemistry: N,N-dibenzyl-2,5-dibromobenzenesulfonamide is used as a building block in organic synthesis. Its bromine atoms make it a versatile intermediate for further functionalization, enabling the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, sulfonamide derivatives are explored for their potential as antimicrobial agents. The presence of bromine atoms may enhance the biological activity of the compound, making it a candidate for drug development.
Industry: The compound can be used in the synthesis of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2,5-dibromobenzenesulfonamide in biological systems is not well-documented. sulfonamides generally act by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth. The bromine atoms may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy.
Comparison with Similar Compounds
Table 1: Key Properties of N,N-Dibenzyl-2,5-dibromobenzenesulfonamide and Analogs
*Inference based on analog N,N-dibenzyl-2,5-dimethylbenzenesulfonamide’s use as a GLC internal standard .
Structural and Electronic Effects
- Substituent Position and Symmetry: The 2,5-dibromo substitution in the target compound creates a para-dihalogenated system, enhancing electronic withdrawal compared to the meta-substituted 3,5-dibromo analogs (e.g., 4-amino-N-benzyl-3,5-dibromobenzenesulfonamide) . The N,N-dibenzyl groups introduce significant steric bulk, reducing solubility in polar solvents compared to N-ethyl or N-benzyl analogs.
- Functional Group Influence: Amino groups (e.g., in 4-amino-N-benzyl-3,5-dibromobenzenesulfonamide) enable hydrogen bonding, raising melting points (183–184 °C) versus non-amino analogs . The target compound lacks such groups, suggesting lower melting points or altered crystallinity.
Biological Activity
N,N-Dibenzyl-2,5-dibromobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings regarding its biological activity, including data from various studies, case analyses, and comparative tables.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of two benzyl groups and dibromobenzenesulfonamide moieties. The structural features contribute to its biological reactivity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against a range of bacterial strains. The compound was tested using the broth microdilution method, demonstrating significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound possesses potent antibacterial properties.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
| Enterococcus faecalis | 25 |
Antitumor Activity
The antitumor potential of this compound was evaluated through in vitro assays on several cancer cell lines. The compound exhibited cytotoxic effects on human lung cancer cell lines such as A549 and HCC827. The IC50 values were determined using MTS assays to assess cell viability.
Table 2: Antitumor Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 4.01 ± 0.95 |
The mechanism underlying the biological activities of this compound appears to involve interaction with cellular targets that regulate proliferation and apoptosis. Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-inflammatory cytokines.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled study involving lambs infected with Salmonella, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls, suggesting its potential as a therapeutic agent in veterinary medicine.
- Case Study on Cancer Cell Lines : In vitro studies showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability across multiple lung cancer cell lines, indicating its potential utility in cancer therapy.
Safety and Toxicity
While promising in terms of biological activity, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that this compound exhibits low toxicity towards normal human fibroblast cells at therapeutic concentrations. Further studies are necessary to fully evaluate its safety profile.
Q & A
Q. What are the optimal synthetic routes for N,N-dibenzyl-2,5-dibromobenzenesulfonamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves sulfonylation of 2,5-dibromobenzenesulfonyl chloride with dibenzylamine under basic conditions. Key parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.
- Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts .
Yield optimization can be achieved via stepwise addition of reagents and purification by recrystallization (e.g., ethanol/water mixtures). For characterization, NMR in DMSO- (e.g., aromatic protons at δ 7.0–8.5 ppm) confirms successful benzyl group incorporation .
Table 1 : Example Reaction Conditions and Yields
| Reagent Ratio (sulfonyl chloride:dibenzylamine) | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1:1.2 | DCM | TEA | 65 |
| 1:1.5 | THF | Py | 72 |
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : Aromatic protons (2,5-dibromo substitution) appear as two doublets (δ ~7.5–8.0 ppm), while benzyl CH groups resonate at δ ~4.5–5.0 ppm .
- X-ray Crystallography : Resolves steric effects of dibenzyl groups and confirms dihedral angles between the sulfonamide and benzene rings (e.g., torsion angles ~120°–175°) .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H] matches the theoretical mass (e.g., CHBrNOS: ~523.8 g/mol).
Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Sulfonamide bonds may hydrolyze, releasing dibenzylamine. Monitor via TLC (silica gel, ethyl acetate/hexane).
- Basic Conditions (pH > 10) : Stable due to electron-withdrawing bromine groups, but prolonged heating (>60°C) risks debromination.
- Photolytic Stability : UV-Vis studies (λ ~280 nm) show degradation under UV light (365 nm) within 48 hours, necessitating dark storage .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) be resolved in structural analysis?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism in solution vs. static solid-state structures). Strategies include:
- Variable-Temperature NMR : Detect conformational changes (e.g., coalescence temperatures for benzyl group rotation) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify dominant conformers .
Table 2 : Example Torsion Angles (Solid-State vs. Calculated)
| Torsion Angle | X-ray (°) | DFT (°) |
|---|---|---|
| C-S-N-C | 178.05 | 175.78 |
| Br-C-C-Br | 120.5 | 121.37 |
Q. What experimental designs are recommended to study the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The 2,5-dibromo substituents are potential sites for palladium-catalyzed coupling. Key considerations:
- Catalyst System : Pd(PPh)/AsPh in toluene/water (1:1) at 80°C.
- Protecting Groups : Ensure sulfonamide stability by avoiding strong bases (e.g., use KCO instead of NaOH).
- Monitoring : Use NMR to track aryl bromide conversion (δ 7.5–8.0 ppm reduction) .
Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Use the sulfonamide moiety as a hydrogen-bond donor to active-site residues (e.g., serine proteases).
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on dibenzyl group flexibility .
- Pharmacophore Mapping : Identify critical features (e.g., bromine atoms for hydrophobic interactions) using MOE software.
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
